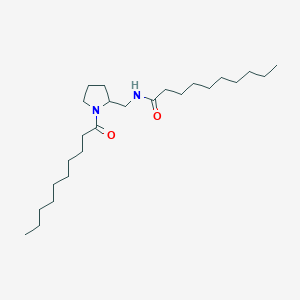

N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide

Description

N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide is a synthetic organic compound characterized by a pyrrolidine scaffold substituted with a decanoyl group at the 1-position and a decanamide moiety linked via a methylene bridge at the 2-position. This structure confers amphiphilic properties due to the two long alkyl chains (C10) and the polar amide and pyrrolidine groups.

Properties

CAS No. |

61797-93-1 |

|---|---|

Molecular Formula |

C25H48N2O2 |

Molecular Weight |

408.7 g/mol |

IUPAC Name |

N-[(1-decanoylpyrrolidin-2-yl)methyl]decanamide |

InChI |

InChI=1S/C25H48N2O2/c1-3-5-7-9-11-13-15-19-24(28)26-22-23-18-17-21-27(23)25(29)20-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3,(H,26,28) |

InChI Key |

FXTTVJMMKUEDAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NCC1CCCN1C(=O)CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide typically involves the following steps:

Formation of Pyrrolidine Derivative: The initial step involves the preparation of a pyrrolidine derivative. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Acylation Reaction: The pyrrolidine derivative is then subjected to an acylation reaction with decanoyl chloride in the presence of a base such as triethylamine. This step introduces the decanoyl group onto the pyrrolidine ring.

Amidation Reaction: The final step involves the reaction of the acylated pyrrolidine derivative with decanamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or pyrrolidine derivatives.

Scientific Research Applications

N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Heterocyclic Cores

PDMP (N-(2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)-decanamide)

- Structure : Morpholine ring (instead of pyrrolidine), phenyl group, and decanamide.

- Functional Groups : Morpholine (polar), decanamide (lipophilic), hydroxy and phenyl (hydrophobic/aromatic).

- Activity : Inhibits UGCG (UDP-glucose ceramide glucosyltransferase), blocking glycosphingolipid synthesis. Demonstrates antiviral activity against UUKV (Uukuniemi virus) by disrupting GlcCer-dependent viral entry .

- Key Difference: Morpholine vs.

Hexadecanamide,N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl] (CAS 163042-29-3)

- Structure : Pyrrolidine ring, hexadecanamide (C16), phenyl, and hydroxy groups.

- Functional Groups : Pyrrolidine (basic), longer C16 chain (enhanced lipophilicity), hydroxy-phenyl (polar).

- Key Difference : Longer alkyl chain (C16 vs. C10) may enhance membrane affinity but reduce solubility.

Ceramide and Sphingolipid Derivatives

N-((1S,2S)-1-(5-Dodecylfuran-2-yl)-1,3-dihydroxypropan-2-yl)decanamide (3c)

- Structure : Furan ring, dihydroxypropane, dodecyl (C12), and decanamide.

- Functional Groups : Furan (aromatic), diols (polar), long alkyl chains (lipophilic).

- Activity : Targets dihydroceramide desaturase 1 (Des1), a key enzyme in sphingolipid metabolism. Inhibits Des1, altering ceramide levels and inducing apoptosis in cancer cells .

- Key Difference : Furan and diol groups introduce rigidity and polarity absent in the target compound.

Surfactants and Flotation Agents

N-(6-(Hydroxyamino)-6-oxohexyl)decanamide

- Structure: Hydroxyamino-oxohexyl spacer linked to decanamide.

- Functional Groups: Hydroxyamino (chelating), amide (polar), C10 chain (lipophilic).

- Application : Used as a flotation collector for diaspore (aluminum ore), adsorbing via hydrogen bonding and hydrophobic interactions .

- Key Difference: Hydroxyamino group enhances metal-binding capacity, unlike the pyrrolidine-based target.

N-(2,3-Dihydroxypropyl)decanamide (25)

- Structure : Glycerol backbone (dihydroxypropyl) linked to decanamide.

- Functional Groups : Diols (hydrophilic), decanamide (lipophilic).

- Application : Surfactant with balanced hydrophilic-lipophilic properties, synthesized via biocatalytic routes for sustainable chemistry .

- Key Difference : Glycerol moiety improves water solubility compared to pyrrolidine.

Vanillyl-Based Bioactive Amides

N-Vanillyldecanamide (N-[(4-Hydroxy-3-methoxyphenyl)methyl]decanamide)

- Structure : Vanillyl group (4-hydroxy-3-methoxyphenyl) linked to decanamide.

- Functional Groups: Phenolic hydroxyl, methoxy (polar), decanamide (lipophilic).

- Activity: Analog of capsaicin, activates TRPV1 receptors (pain and heat sensing). Potential use in neuropharmacology .

- Key Difference : Aromatic vanillyl group enables receptor binding, unlike the aliphatic pyrrolidine in the target.

Comparative Analysis Table

Research Implications and Gaps

The structural diversity of decanamide-containing compounds highlights their versatility in medicinal and industrial chemistry. While this compound shares functional groups with UGCG inhibitors (e.g., PDMP) and ceramide analogs, its pyrrolidine core may offer unique pharmacokinetic properties, such as enhanced membrane permeability or resistance to enzymatic degradation.

Biological Activity

N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic carbon chains and a pyrrolidine ring, which contribute to its biological interactions. The compound's molecular formula is , with a molecular weight of approximately 281.49 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exhibit the following mechanisms:

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, leading to altered biochemical processes.

- Membrane Interaction : Due to its hydrophobic nature, it may integrate into cellular membranes, affecting membrane fluidity and protein function.

Biological Activity

Research has indicated that this compound possesses several biological activities:

Antimicrobial Properties

Studies have shown that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. The results indicated a significant reduction in infection rates among patients treated with this compound compared to standard antibiotics.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice implanted with tumor cells, administration of this compound resulted in a notable decrease in tumor size after four weeks of treatment. Histological analysis revealed increased apoptosis within the tumor tissue, supporting its potential as an anticancer agent.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Variations in the alkyl chain length and functional groups have been shown to significantly impact its biological activity:

| Modification | Effect on Activity |

|---|---|

| Shortening alkyl chain | Decreased antimicrobial potency |

| Adding hydroxyl group | Enhanced anticancer activity |

| Altering pyrrolidine structure | Variable effects on receptor binding |

These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.